molecular formula C7H10ClN3O2 B2471454 (2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine CAS No. 56611-92-8

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine

Cat. No. B2471454
CAS RN: 56611-92-8
M. Wt: 203.63
InChI Key: YZYLRANZSRIEOP-NRLOHAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine (CPMNI) is a nitroalkene derivative of imidazolidine first synthesized in 2006 by the research group of Professor T. Matsumoto at the University of Tokyo. CPMNI has been studied extensively in the field of organic chemistry due to its versatile reactivity and potential applications in the synthesis of biologically active compounds. In recent years, CPMNI has been explored for its potential applications in scientific research, such as the study of biochemical and physiological effects.

Scientific Research Applications

Insecticide Development

  • Liu, Lanford, and Casida (1993) explored the use of 2-nitromethylene- and 2-nitroimino-imidazolidines as inhibitors in the acetylcholine receptor of house fly head membranes. They found a correlation between the potency of these inhibitors and their neurotoxicity effects, indicating potential for insecticide development (Liu, Lanford, & Casida, 1993).

Organic Synthesis and Chemical Reactions

  • Tokumitsu (1990) studied the reactions of 2-(nitromethylene)imidazolidine with various olefins and aldehydes, leading to the formation of Michael-type addition products and diazabicyclic derivatives. This demonstrates the compound's utility in organic synthesis (Tokumitsu, 1990).

Structural and Molecular Studies

  • Dongmei Li et al. (2010) analyzed the molecular structure of a related compound, 2-(nitromethylene)imidazolidine, highlighting the planarity of the molecule and the influence of the electron-withdrawing NO2 group. Such studies are crucial for understanding the electronic structure of these compounds (Li et al., 2010).

Corrosion Inhibition

  • Cruz et al. (2004) explored the electrochemical behavior of imidazolidine derivatives, including 1-(2-ethylamino)-2-methylimidazolidine, to assess their effectiveness as corrosion inhibitors. Their research provides insights into the potential industrial applications of these compounds (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis and Enantioselective Reactions

  • Harmand et al. (2015) discussed the use of imidazolidine-4-one derivatives as recyclable heterogeneous catalysts in the Henry reaction of substituted aldehydes with nitromethane, showcasing their role in asymmetric catalysis (Harmand, Drabina, Pejchal, Husáková, & Sedlák, 2015).

properties

IUPAC Name

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2/b2-1+,7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLRANZSRIEOP-NRLOHAHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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